Home > Products > Screening Compounds P18947 > 2-(Pyrimidin-5-yl)quinazolin-4-ol
2-(Pyrimidin-5-yl)quinazolin-4-ol - 1537180-43-0

2-(Pyrimidin-5-yl)quinazolin-4-ol

Catalog Number: EVT-3023212
CAS Number: 1537180-43-0
Molecular Formula: C12H8N4O
Molecular Weight: 224.223
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolines represent a prominent class of nitrogen-containing heterocyclic compounds, extensively studied due to their diverse biological activities and applications in medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , ] The quinazoline core serves as a versatile scaffold for developing novel therapeutics targeting a wide array of diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers have synthesized numerous quinazoline derivatives with various substituents to explore their structure-activity relationships and identify potent drug candidates. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

    Compound Description: This compound is a potent and selective inhibitor of the Kv1.5 ion channel. It exhibits robust efficacy in preclinical models of atrial and ventricular effective refractory periods, suggesting potential as a therapeutic agent for cardiac arrhythmias [].

    Compound Description: This class of compounds, specifically 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k), shows promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) [].

    Compound Description: BI 665915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) []. This enzyme plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators involved in various diseases.

    Compound Description: Compound 37d exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs), including CDKs 1, 2, 4, 8, and 9 []. This inhibition leads to cell cycle arrest and apoptosis in hematological malignancy cells, suggesting its potential as an anti-cancer agent.

    Compound Description: This group of compounds, especially compounds 58 and 69, display potent and selective inhibitory activity against CDK4/6 []. These kinases are crucial regulators of the cell cycle, and their inhibition holds promise for treating various cancers.

Overview

2-(Pyrimidin-5-yl)quinazolin-4-ol is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a quinazoline moiety. This specific compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the pyrimidine ring in this compound may influence its interaction with biological targets and enhance its therapeutic efficacy.

Source and Classification

2-(Pyrimidin-5-yl)quinazolin-4-ol can be synthesized through various chemical methods, often involving reactions that incorporate pyrimidine and quinazoline derivatives. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structures. The compound's classification within the broader category of quinazoline derivatives highlights its relevance in pharmaceutical research, particularly in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol typically involves several key steps:

  1. Starting Materials: The synthesis often begins with anthranilic acid or its derivatives, which serve as precursors for the quinazoline core.
  2. Cyclization Reaction: The cyclization process can be achieved through various methods, including:
    • Condensation Reactions: These reactions involve the formation of ureas or amides followed by cyclization to form the quinazoline structure.
    • Use of Catalysts: Transition metal catalysts may be employed to facilitate reactions such as cross-coupling or cycloaddition.
  3. Functionalization: The introduction of the pyrimidine moiety can be accomplished through nucleophilic substitution or other functionalization techniques.

For instance, one method described involves the reaction of anthranilic acid with a pyrimidine derivative in the presence of a coupling agent, followed by purification steps to isolate the desired product .

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(Pyrimidin-5-yl)quinazolin-4-ol is C11H8N4OC_{11}H_{8}N_{4}O. Its structure features:

  • Quinazoline Core: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Hydroxyl Group: The presence of a hydroxyl group (-OH) at the 4-position contributes to its chemical reactivity and solubility.
  • Pyrimidine Substituent: Attached at the 2-position, influencing its biological activity.

The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed insights into its structural configuration .

Chemical Reactions Analysis

Reactions and Technical Details

2-(Pyrimidin-5-yl)quinazolin-4-ol participates in various chemical reactions that can modify its structure or enhance its biological properties:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group under acidic conditions, allowing for further functionalization.
  2. Oxidation Reactions: The compound may undergo oxidation to form quinazolinone derivatives, which often exhibit different biological activities.
  3. Reactivity with Biological Targets: Its interactions with enzymes or receptors can lead to significant pharmacological effects.

Research indicates that derivatives of quinazoline compounds show potential in inhibiting specific biological pathways, making them valuable in drug development .

Mechanism of Action

Process and Data

The mechanism of action for 2-(Pyrimidin-5-yl)quinazolin-4-ol primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Quinazoline derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways.
  2. Antimicrobial Activity: The compound may disrupt microbial cell functions, leading to growth inhibition.

Studies have shown that certain quinazoline derivatives exhibit selective inhibition against cancer cell lines, suggesting that 2-(Pyrimidin-5-yl)quinazolin-4-ol could possess similar properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(Pyrimidin-5-yl)quinazolin-4-ol include:

Chemical properties include:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly used to characterize these properties further .

Applications

Scientific Uses

2-(Pyrimidin-5-yl)quinazolin-4-ol has several applications in scientific research:

  1. Drug Development: Its potential as an anticancer agent makes it a candidate for further investigation in pharmaceutical research.
  2. Biological Studies: Used in studies exploring enzyme inhibition and microbial resistance mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.

Research continues to explore the full range of biological activities associated with this compound, potentially leading to novel therapeutic agents .

Introduction to Quinazoline-Based Pharmacophores

Role of Quinazolin-4-ol Derivatives in Medicinal Chemistry

Quinazolin-4-ol derivatives constitute a privileged scaffold in drug discovery due to their structural versatility and capacity to interact with diverse biological targets. The bicyclic system, featuring a benzene ring fused with a pyrimidin-4-one/ol moiety, provides multiple sites for strategic functionalization that modulate pharmacokinetic properties and target affinity. These compounds exhibit conformational rigidity that enables precise molecular recognition in enzyme binding pockets while maintaining sufficient flexibility for optimal binding interactions. The hydrogen bond donor-acceptor capabilities of the 4-ol group and adjacent ring nitrogens facilitate critical interactions with target proteins, contributing to high binding affinities [4] [7].

Recent research has demonstrated the broad therapeutic relevance of quinazolin-4-ol derivatives across multiple disease areas:

  • Oncology: Derivatives exhibit potent activity against tyrosine kinases (EGFR, VEGFR-2) and cell cycle regulators (CDK4/6) through competitive ATP binding site inhibition [7] [8].
  • Cardiovascular Medicine: Selective Kv1.5 potassium channel inhibitors (e.g., 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine) prolong atrial effective refractory period (AERP) with minimal ventricular effects, offering antiarrhythmic potential for atrial fibrillation [1].
  • Infectious Diseases: 2,4-Diaminoquinazoline derivatives show bactericidal activity against Mycobacterium tuberculosis through a potential pro-drug mechanism involving activation by Rv3161c dioxygenase [3].
  • Antioxidant Applications: Novel quinazolin-4-one-isoxazole hybrids exhibit significant DPPH radical scavenging activity (IC₅₀ 12-35 μM), potentially mitigating oxidative stress in degenerative diseases [9].

Table 1: Therapeutic Targets of Quinazolin-4-ol Derivatives

Biological TargetTherapeutic AreaRepresentative CompoundKey Activity
EGFR/VEGFR-2OncologyTriazolyl-glycoside-quinazoline hybrid 13 [2]Dual kinase inhibition (IC₅₀: EGFR 0.31 μM)
Kv1.5 potassium channelCardiology5-Phenyl-2-(pyrimidin-5-yl)quinazolin-4-amine (13k) [1]Atrial ERP prolongation (21.4% in rabbit model)
HDAC/PI3KOncologyQuinazolin-4-one hydroxamic acid 48c [10]Dual PI3Kδ/HDAC6 inhibition (IC₅₀ < 10 nM)
Bacterial dioxygenaseAnti-tuberculosisN-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine [3]Bactericidal against non-replicating M. tuberculosis

The molecular hybridization strategy has significantly expanded the therapeutic scope of quinazolin-4-ol derivatives. Recent innovations include covalent linkage with:

  • 1,2,3-Triazole-glycosides that enhance water solubility and cancer cell uptake (demonstrated 5.70-8.10 μM IC₅₀ against MCF-7 cells) [2]
  • Isoxazole rings via 1,3-dipolar cycloaddition, improving antioxidant capacity [9]
  • Hydroxamic acid warheads enabling dual PI3K/HDAC inhibition [10]

Significance of Pyrimidin-5-yl Substituents in Bioactive Molecule Design

The pyrimidin-5-yl group at the 2-position of quinazolin-4-ol derivatives serves as a critical pharmacophoric element that enhances target affinity and selectivity through multifaceted molecular interactions. This electron-deficient heterocycle contributes to:

  • π-π Stacking Interactions: Planar structure facilitates stacking within kinase hinge regions (e.g., EGFR, PI3Kδ) [5] [10].
  • Hydrogen Bonding Networks: N1 and N3 atoms accept hydrogen bonds from protein backbone amides, mimicking purine interactions in ATP-binding pockets.
  • Improved Solubility Profiles: Nitrogen-rich structure enhances aqueous solubility versus phenyl analogs, improving bioavailability.
  • Synthetic Versatility: 5-position allows further functionalization to fine-tune steric/electronic properties [1] [7].

Structural activity relationship (SAR) studies of 2-(pyrimidin-5-yl)quinazolin-4-ols reveal stringent requirements for bioactivity. In Kv1.5 inhibitors, electron-donating substituents on the pyrimidine ring diminish potency and hERG selectivity, while unsubstituted pyrimidin-5-yl maintains optimal ion channel blocking activity (IC₅₀ = 0.85 μM) [1]. Molecular docking analyses of EGFR inhibitors demonstrate that the pyrimidine nitrogen forms a critical hydrogen bond with Met793 residue in the ATP-binding pocket, explaining the 10-fold potency enhancement over phenyl analogs [2] [7].

Table 2: Comparative Bioactivity of Quinazolin-4-ol Derivatives with Different 2-Substituents

2-SubstituentBiological TargetRepresentative CompoundPotency (IC₅₀/EC₅₀)Selectivity Index
Pyrimidin-5-ylKv1.5 channelCompound 13k [1]0.85 μM>100-fold vs. hERG
Thiazol-5-ylCDK4/6Patent derivative [5]15 nM (CDK4)30-fold vs. CDK2
PhenylPI3KδIdelalisib analog [10]82 nM8-fold vs. PI3Kα
4-MethoxyphenylEGFRGefitinib analog [7]42 nM5-fold vs. HER2

The pyrimidin-5-yl group enables dual-targeting strategies in molecular hybrids. In compound 48c, this moiety maintains PI3Kδ affinity while the appended hydroxamic acid chain engages HDAC6 (IC₅₀ < 10 nM for both targets). This configuration overcomes resistance observed with single-target inhibitors in acute myeloid leukemia models [10]. Similarly, triazole-linked glycosides with pyrimidin-5-yl groups demonstrate synergistic EGFR/VEGFR-2 inhibition (compound 13: EGFR IC₅₀ 0.31 μM, VEGFR-2 IC₅₀ 3.20 μM) through complementary interactions in divergent kinase domains [2].

Historical Evolution of 2-(Pyrimidin-5-yl)quinazolin-4-ol in Drug Discovery

The incorporation of pyrimidin-5-yl substituents into quinazolin-4-ol scaffolds represents a strategic evolution from early heterocyclic drug design to contemporary targeted therapies. This progression reflects three distinct developmental phases:

Phase 1: Early Exploration (1990s-2005)Initial investigations focused on simple quinazolin-4(3H)-ones as tyrosine kinase inhibitors, exemplified by gefitinib's approval (2003). The discovery that 2-aryl substituents enhance EGFR affinity prompted systematic evaluation of heteroaryl replacements. Pyrimidin-5-yl emerged as superior to phenyl due to its hydrogen-bonding capability with kinase hinge regions, leading to compounds such as 6-bromo-2-(pyridin-3-yl)quinazolin-4-amines (EGFR IC₅₀ = 0.096 μM) [7]. During this period, synthetic methodologies were limited to copper-catalyzed Ullmann couplings or palladium-mediated Suzuki reactions with modest yields (45-65%) [7] [10].

Phase 2: Rational Optimization (2006-2015)Advancements in X-ray crystallography enabled structure-based design of 2-(pyrimidin-5-yl) derivatives. Key developments included:

  • Introduction of solubilizing groups at pyrimidine C4 position to improve bioavailability
  • Strategic halogenation (F, Cl) at quinazoline C6/C7 positions to enhance kinase selectivity
  • Development of efficient synthetic routes via Chan-Lam coupling (yields >75%) and microwave-assisted cyclocondensations [1] [7]

The landmark discovery of compound 13k established 2-(pyrimidin-5-yl)quinazolin-4-amine as a privileged scaffold for atrial-selective antiarrhythmics. This compound demonstrated 21.4% AERP prolongation in rabbit models with minimal QTc effects, showcasing superior cardiac safety compared to non-selective agents [1].

Phase 3: Contemporary Hybridization Strategies (2016-Present)Recent innovations focus on multi-target ligands and conjugation with bioactive motifs:

  • Dual Inhibitors: Quinazoline-hydroxamic acids (e.g., 48c) simultaneously inhibit PI3Kδ and HDAC6 with <10 nM potency, overcoming resistance in leukemia models [10].
  • Antibody-Drug Conjugates: 2-(Pyrimidin-5-yl)quinazolin-4-ol payloads linked to tumor-targeting antibodies via cleavable linkers.
  • Regioselective Functionalization: Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) enable efficient triazole tethering for glycoside conjugation [2] [9].
  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis achieving >90% yields and reduced reaction times [9].

Table 3: Evolution of Synthetic Methodologies for 2-(Pyrimidin-5-yl)quinazolin-4-ol Derivatives

Synthetic MethodPeriodKey AdvantagesLimitationsRepresentative Yield
Ullmann Coupling1990-2005Broad substrate scopeHigh temperatures, copper residues45-55%
Suzuki-Miyaura Cross-Coupling2000-2010Mild conditions, functional group toleranceBoronic acid availability60-75%
Chan-Lam Amination2008-presentRoom temperature operationOxidation sensitivity70-85%
1,3-Dipolar Cycloaddition2015-presentRegioselectivity, modularityRequires pre-functionalized inputs80-92% [9]
Microwave-Assisted Cyclocondensation2020-presentRapid synthesis (minutes)Specialized equipment required85-95%

The structural evolution of these compounds is characterized by increasing molecular complexity:

Early Generation: Quinazoline core + Pyrimidin-5-yl│├─→ Addition of solubilizing groups (PEG, morpholine)│├─→ Halogenation for target engagement (6-F, 8-Cl)│└─→ Hybridization with complementary pharmacophores├─→ Triazole-glycosides  [2]├─→ Hydroxamic acids  [10]└─→ Isoxazole antioxidants  [9]

Recent patent analyses reveal growing protection of 2-(pyrimidin-5-yl)quinazolin-4-ol derivatives, particularly in oncology (US20180222900A1 covering CDK4/6 inhibitors) and anti-infective applications [5]. The scaffold's versatility continues to inspire novel drug candidates addressing multi-factorial diseases through polypharmacology approaches.

Properties

CAS Number

1537180-43-0

Product Name

2-(Pyrimidin-5-yl)quinazolin-4-ol

IUPAC Name

2-pyrimidin-5-yl-3H-quinazolin-4-one

Molecular Formula

C12H8N4O

Molecular Weight

224.223

InChI

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17)

InChI Key

ABUYSNKZVFEHIK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.